molecular formula C16H27N2O4- B12359432 [1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester

[1,4'-Bipiperidine]-1',4-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester

Cat. No.: B12359432
M. Wt: 311.40 g/mol
InChI Key: XMPDUWSSDFAKRT-UHFFFAOYSA-M
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Description

1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-carboxylic acid typically involves the reaction of 1,4’-bipiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection and various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The Boc group can be removed under acidic conditions, which involves protonation of the carbonyl oxygen, elimination of the tert-butyl group, and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)isonipecotic acid
  • tert-Butyloxycarbonyl-protected amino acids
  • tert-Butyloxycarbonyl-protected heteroarenes

Uniqueness

1’-(tert-Butoxycarbonyl)-1,4’-bipiperidine-4-carboxylic acid is unique due to its specific structure, which includes a bipiperidine backbone. This structure provides distinct steric and electronic properties that can influence its reactivity and the stability of the Boc-protected amine .

Properties

Molecular Formula

C16H27N2O4-

Molecular Weight

311.40 g/mol

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-4-carboxylate

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18-10-6-13(7-11-18)17-8-4-12(5-9-17)14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20)/p-1

InChI Key

XMPDUWSSDFAKRT-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)C(=O)[O-]

Origin of Product

United States

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